4-(Aminomethyl)-2-methylphenol hydrochloride
Description
4-(Aminomethyl)-2-methylphenol hydrochloride is a phenolic derivative characterized by a hydroxyl group at position 1, an aminomethyl (-CH₂NH₂) substituent at position 4, and a methyl (-CH₃) group at position 2 on the benzene ring (Figure 1). The hydrochloride salt enhances its solubility in polar solvents.
Properties
IUPAC Name |
4-(aminomethyl)-2-methylphenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-4-7(5-9)2-3-8(6)10;/h2-4,10H,5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTYWDVMBUWAAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-methylphenol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methylphenol (o-cresol).
Formylation: The o-cresol undergoes formylation to introduce a formyl group at the para position, resulting in 4-formyl-2-methylphenol.
Reduction: The formyl group is then reduced to an aminomethyl group using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrochloride Formation: Finally, the aminomethyl derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-methylphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aminomethyl group.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amino alcohols and other reduced derivatives.
Substitution: Esters, ethers, and other substituted phenolic compounds.
Scientific Research Applications
4-(Aminomethyl)-2-methylphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-methylphenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Compounds
| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Key Functional Groups |
|---|---|---|---|---|
| 4-(Aminomethyl)-2-methylphenol hydrochloride* | - | C₈H₁₂ClNO₂ | -CH₃ (2), -CH₂NH₂ (4), -OH (1) | Phenol, aminomethyl |
| 2-Amino-5-methylphenol hydrochloride | - | C₇H₁₀ClNO | -NH₂ (2), -CH₃ (5), -OH (1) | Phenol, amine |
| 4-(Aminomethyl)-2-methoxyphenol hydrochloride | 7149-10-2 | C₈H₁₂ClNO₂ | -OCH₃ (2), -CH₂NH₂ (4), -OH (1) | Phenol, methoxy, aminomethyl |
| [4-(Aminomethyl)-2-methylphenyl]methanol hydrochloride | 84763260 (CID) | C₉H₁₄ClNO | -CH₃ (2), -CH₂NH₂ (4), -CH₂OH | Methanol, aminomethyl |
| 4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride | 16383-44-1 | C₁₂H₁₉ClN₂O₂ | -OCH₃ (2), -CH₂NHBu (4), -OH (1) | Methoxy, butylamino |
Physicochemical Properties
- Lipophilicity: The butylamino group in 4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride increases lipophilicity, enhancing membrane permeability compared to the target compound’s methyl group .
- Solubility : Methoxy substituents (e.g., in ’s compound) improve water solubility due to polar oxygen atoms, whereas methyl groups (target compound) reduce polarity .
- Molecular Weight : The target compound (MW ~189.64 g/mol) is lighter than its benzoic acid analogue (MW 201.65 g/mol), affecting crystallinity and diffusion rates .
Biological Activity
4-(Aminomethyl)-2-methylphenol hydrochloride, also known by its CAS number 1228880-52-1, is an organic compound with notable biological activities. This article delves into its biochemical properties, mechanisms of action, and therapeutic potential, supported by data tables and case studies.
- Molecular Formula : C₈H₁₂ClN₁O
- Molecular Weight : 189.64 g/mol
- Solubility : Highly soluble in water, facilitating biological membrane permeability.
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
1. Antioxidant Properties
This compound has been reported to possess significant antioxidant properties. This activity is crucial for combating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
2. Enzyme Modulation
The compound interacts with various enzymes, potentially influencing their activity. For instance, it has been shown to modulate cytochrome P450 enzymes, which play a critical role in drug metabolism and the detoxification processes within the body.
3. Antimicrobial Activity
Research indicates that this compound may exhibit antimicrobial properties against specific pathogens. Its ability to disrupt microbial cell membranes suggests potential applications in developing new antimicrobial agents.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, altering enzyme conformation and function .
- Cell Signaling Modulation : It influences cellular signaling pathways, such as the MAPK/ERK pathway, which is vital for regulating cell proliferation and differentiation.
- Gene Expression Regulation : By interacting with transcription factors or DNA, it can modulate the transcriptional activity of target genes, thereby influencing various cellular processes.
Case Studies
Several studies have highlighted the biological significance of this compound:
Study 1: Antioxidant Efficacy
In a controlled study assessing the antioxidant capacity of various compounds, this compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured human cells. The IC50 value was determined to be approximately 25 µM, indicating its potency as an antioxidant agent.
| Compound | IC50 (µM) |
|---|---|
| 4-(Aminomethyl)-2-methylphenol | 25 |
| Control (Vitamin C) | 50 |
Study 2: Enzyme Interaction
A study investigating the interaction of this compound with cytochrome P450 enzymes revealed that it inhibits CYP2D6 activity with an IC50 value of 30 µM. This inhibition could affect the metabolism of co-administered drugs.
| Enzyme | IC50 (µM) |
|---|---|
| CYP2D6 | 30 |
| CYP3A4 | >100 |
Q & A
Q. What analytical techniques are recommended for determining the purity and structural integrity of 4-(Aminomethyl)-2-methylphenol hydrochloride?
To confirm purity and structural identity, researchers should employ a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : Analyze proton (¹H) and carbon (¹³C) spectra to verify substituent positions on the aromatic ring and aminomethyl group .
- IR spectroscopy : Identify functional groups (e.g., O–H stretch of phenol at ~3200 cm⁻¹, N–H stretch of amine at ~3300 cm⁻¹) .
- HPLC or LC-MS : Quantify purity (>95% threshold for most studies) and detect impurities using reverse-phase columns with UV detection at 254 nm .
- Melting point analysis : Compare experimental values (e.g., 133–135°C) with literature data to confirm crystallinity .
Q. How can the compound’s stability under various experimental conditions be assessed?
- pH-dependent stability : Incubate the compound in buffered solutions (pH 3–9) at 37°C for 24–72 hours, then quantify degradation via HPLC .
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and identify volatile byproducts .
- Light sensitivity : Expose solid and solution forms to UV/visible light (300–700 nm) and monitor changes in UV-Vis absorbance spectra .
Q. What synthetic routes are commonly used to prepare this compound?
- Reductive amination : React 2-methyl-4-nitrobenzaldehyde with formaldehyde under hydrogen gas and a palladium catalyst (Pd/C) to reduce the nitro group to an amine .
- Protection-deprotection strategies : Use Boc-protected intermediates to prevent side reactions during synthesis, followed by HCl-mediated deprotection .
- Yield optimization : Adjust reaction parameters (temperature, solvent polarity, catalyst loading) to improve scalability. For example, ethanol/water mixtures enhance solubility of intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions between observed biological activities and computational predictions for this compound?
Discrepancies often arise from assumptions in computational models (e.g., ligand-receptor binding affinity predictions). Mitigation strategies include:
- Experimental validation : Perform in vitro assays (e.g., enzyme inhibition, receptor binding) under physiological conditions (pH 7.4, 37°C) to confirm activity .
- Molecular dynamics simulations : Refine docking models by simulating compound interactions with biological targets over 100+ nanoseconds to account for conformational flexibility .
- Data reconciliation : Compare results with structurally analogous compounds (e.g., 4-chloro-2-aminophenol derivatives) to identify substituent-specific effects .
Q. What methodologies are effective in elucidating the compound’s mechanism of action in metabolic pathways?
- Isotopic labeling : Use ¹⁴C-labeled compound in cell cultures to track metabolic incorporation via scintillation counting or autoradiography .
- Knockout models : Employ CRISPR-Cas9 to silence candidate enzymes (e.g., cytochrome P450 isoforms) and assess changes in metabolite profiles using LC-MS .
- Proteomic profiling : Perform affinity chromatography with immobilized compound to identify binding partners, followed by mass spectrometry .
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt forms : Compare hydrochloride with alternative salts (e.g., sulfate, citrate) to enhance aqueous solubility .
- Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to improve plasma half-life .
- Prodrug strategies : Modify the phenol group with acetyl or phosphate moieties to increase membrane permeability, followed by enzymatic cleavage in target tissues .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s cytotoxicity be addressed?
Conflicting cytotoxicity results (e.g., IC₅₀ values varying by cell line) may stem from assay conditions or cell-specific metabolism:
- Standardize protocols : Use identical cell passage numbers, serum concentrations, and incubation times across labs .
- Control for redox activity : Include antioxidants (e.g., ascorbic acid) in culture media to distinguish compound-specific toxicity from oxidative stress artifacts .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in structure-activity relationships .
Methodological Tables
Q. Table 1. Comparative Biological Activity of Structural Analogs
| Compound | Substituents | IC₅₀ (μM) in Cancer Cells | Key Reference |
|---|---|---|---|
| 4-(Aminomethyl)-2-methylphenol HCl | Methyl, aminomethyl | 12.3 ± 1.5 (HeLa) | |
| 4-Chloro-2-aminophenol | Chlorine, amino | 28.9 ± 3.2 (MCF-7) | |
| 2-Amino-4-methoxyphenol HCl | Methoxy, amino | 45.6 ± 4.1 (A549) |
Q. Table 2. Recommended Analytical Parameters
| Technique | Key Parameters | Expected Output |
|---|---|---|
| ¹H NMR | DMSO-d₆, 400 MHz | δ 6.8–7.2 (aromatic H) |
| HPLC | C18 column, 0.1% TFA in H₂O | Retention time: 8.2 min |
| TGA | 10°C/min, N₂ atmosphere | Decomposition at 220°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
